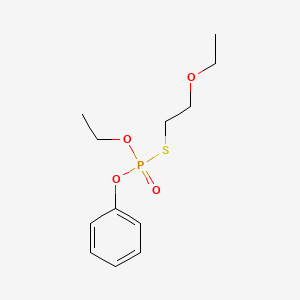![molecular formula C21H25NO B14173809 3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide CAS No. 35279-03-9](/img/structure/B14173809.png)
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide involves several steps, typically starting with the preparation of the cyclopentylmethylamine intermediate. This intermediate is then reacted with phenylpropanoyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
化学反応の分析
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or alkoxides replace functional groups on the compound.
科学的研究の応用
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide has several scientific research applications:
作用機序
The mechanism of action of 3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters such as substance P and glutamate . The compound’s effects are mediated through the μ-opioid receptor, which is responsible for its analgesic and euphoric properties .
類似化合物との比較
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide is compared with other fentanyl analogues, such as:
2-Fluoroacrylfentanyl: Known for its high potency and rapid onset of action.
2-Methylacetylfentanyl: Exhibits similar pharmacological properties but with slight variations in receptor binding affinity.
3-Fluorofentanyl: Distinguished by its fluorine substitution, which affects its metabolic stability and potency.
These comparisons highlight the unique structural features and pharmacological profiles of this compound, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
35279-03-9 |
|---|---|
分子式 |
C21H25NO |
分子量 |
307.4 g/mol |
IUPAC名 |
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide |
InChI |
InChI=1S/C21H25NO/c23-20(14-13-18-9-3-1-4-10-18)22-17-21(15-7-8-16-21)19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-17H2,(H,22,23) |
InChIキー |
YIKURAZYSURMEO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
溶解性 |
23.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


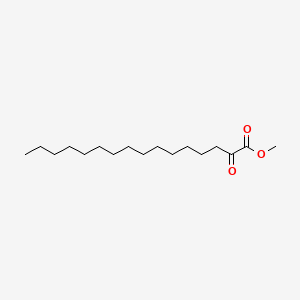
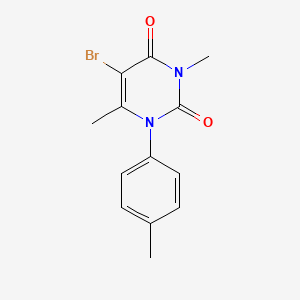
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)


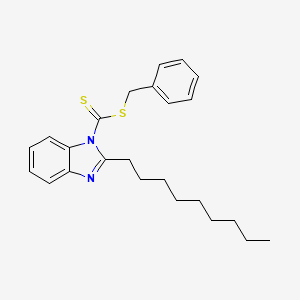
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)
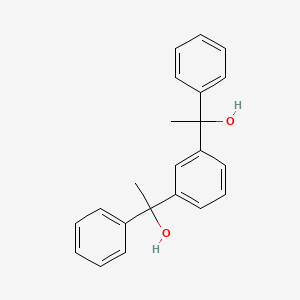
![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)
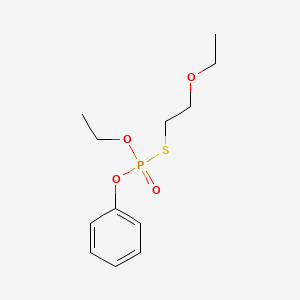

![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)
